molecular formula C11H15NO5 B12404892 Methocarbamol-13C,d3

Methocarbamol-13C,d3

Cat. No.: B12404892
M. Wt: 245.25 g/mol
InChI Key: GNXFOGHNGIVQEH-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methocarbamol-$^{13}\text{C},\text{d}3$ is a stable isotope-labeled form of methocarbamol, a centrally acting muscle relaxant. The compound incorporates $^{13}\text{C}$ (carbon-13) and deuterium ($\text{d}3$) isotopes, which are non-radioactive and used primarily as internal standards in quantitative mass spectrometry or metabolic studies. Methocarbamol itself functions by reversibly modulating the voltage-dependent inactivation of Nav1.4 sodium channels, thereby reducing skeletal muscle hyperactivity and pain associated with spasms .

  • Chemical Properties: Purity: >98% (HPLC) Clinical Data: No development reported (research use only) Size Availability: 1 mg, 5 mg, 10 mg Catalog Number: HY-B0262S2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methocarbamol-13C,d3 involves the incorporation of carbon-13 and deuterium into the Methocarbamol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction sequence. The specific reaction conditions may vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and facilities to handle the labeled isotopes and ensure their incorporation into the final product. The process is carefully monitored to maintain the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methocarbamol-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacokinetic Studies

Methocarbamol-13C,d3 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of methocarbamol. The deuterium and carbon-13 labeling facilitate precise quantification of the drug in biological samples.

Key Findings:

  • Bioavailability: Studies have shown that methocarbamol exhibits a median bioavailability of approximately 54.4% when administered orally. The peak plasma concentration is typically reached within 45 minutes post-administration .
  • Metabolism: Methocarbamol is metabolized through processes such as dealkylation and conjugation in the liver, with metabolites being detectable in urine for up to three days following administration .

Clinical Efficacy in Pain Management

Methocarbamol has been established as an effective treatment for acute low back pain (LBP). Clinical trials utilizing this compound have provided insights into the drug's efficacy and safety profile.

Case Study Overview:

  • A randomized double-blind study involving 202 patients demonstrated that methocarbamol significantly improved pain relief compared to placebo, with 44% of patients reporting complete pain relief .
  • The study assessed mobility through various metrics, including visual analog scales and physical tests, indicating superior outcomes for those treated with methocarbamol .

Safety Profile

Research indicates that methocarbamol has a favorable safety profile, comparable to other muscle relaxants. Adverse effects are generally mild and infrequent, making it a suitable option for long-term management of musculoskeletal disorders .

Research Applications

The isotopic labeling of this compound allows researchers to utilize it as a tracer in various experimental setups:

  • Drug Interaction Studies: It can be used to assess interactions between methocarbamol and other medications, providing insights into combined therapeutic effects.
  • Metabolic Pathway Analysis: The compound aids in elucidating metabolic pathways by tracking labeled atoms through biochemical reactions.

Mechanism of Action

Methocarbamol-13C,d3 exerts its effects by blocking the Nav1.4 muscular channels, which are voltage-gated sodium channels. This action is reversible and affects the voltage dependence of inactivation of these channels. By blocking these channels, this compound reduces muscle spasms and provides muscle relaxation .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

This section evaluates Methocarbamol-$^{13}\text{C},\text{d}_3$ against similar compounds in terms of mechanism, purity, clinical status, and applications.

Methocarbamol Derivatives

Compound Key Features Purity Clinical Status Application
Methocarbamol-$^{13}\text{C},\text{d}_3$ Isotope-labeled; Nav1.4 channel inactivation modulator >98% Research-only Metabolic tracing, pharmacokinetics
Methocarbamol D5 Deuterium-labeled variant (5 deuterium atoms) >98% Research-only Analytical reference standard
Methocarbamol-d3 Deuterium-labeled variant (3 deuterium atoms) >98% Research-only Drug quantification studies

Key Distinction : Methocarbamol-$^{13}\text{C},\text{d}3$ combines $^{13}\text{C}$ and $\text{d}3$ isotopes, enhancing its utility in dual-isotope tracing experiments compared to single-labeled derivatives .

Sodium Channel Modulators

(a) Mexiletine Derivatives

Compound Mechanism Purity Clinical Status Application
Mexiletine hydrochloride Non-selective Na$^+$ channel blocker 98.83% Marketed Antiarrhythmic, neuropathic pain
Mexiletine-d3 hydrochloride Deuterium-labeled Mexiletine >98% Research-only Pharmacokinetic studies

Comparison : Unlike Methocarbamol-$^{13}\text{C},\text{d}_3$, Mexiletine targets a broader range of Na$^+$ channels (e.g., cardiac and neuronal isoforms) and is clinically approved for arrhythmias, whereas Methocarbamol derivatives are restricted to skeletal muscle applications .

(b) Monensin Sodium Salt

  • Mechanism: Ionophore promoting Na$^+$/H$^+$ exchange, altering exosome secretion.
  • Purity : ≥98.0%
  • Application : Antibiotic research, exosome modulation.

Contrast: Monensin’s ionophoric activity diverges from Methocarbamol-$^{13}\text{C},\text{d}_3$’s direct channel modulation, highlighting mechanistic diversity among Na$^+$-related compounds .

Diuretics and Antihypertensives

Compound Mechanism Purity Clinical Status Application
Meticrane Inhibits Na$^+$/Cl$^-$ reabsorption 98.25% Marketed Hypertension management

Comparison : Meticrane’s renal ion transport inhibition contrasts with Methocarbamol-$^{13}\text{C},\text{d}_3$’s skeletal muscle targeting, illustrating therapeutic specialization among sodium-modulating agents .

Neuropeptides

Compound Mechanism Purity Clinical Status Application
Myomodulin Neuromodulatory peptide >98% Research-only Neurophysiology studies

Contrast : Myomodulin’s peptide-based neuromodulation differs fundamentally from Methocarbamol-$^{13}\text{C},\text{d}_3$’s small-molecule channel effects .

Research Implications and Limitations

  • Utility of Isotope Labeling: Methocarbamol-$^{13}\text{C},\text{d}_3$ enables precise tracking of drug metabolism and distribution, a feature absent in non-labeled analogs like Mexiletine hydrochloride or Meticrane .
  • Clinical Gap: No labeled Methocarbamol variants have progressed to clinical trials, unlike their parent compound or Mexiletine, which are FDA-approved .

Biological Activity

Methocarbamol-13C,d3 is a deuterated and carbon-13 labeled derivative of methocarbamol, a centrally acting muscle relaxant. This compound is primarily used to alleviate muscle spasms associated with musculoskeletal conditions. The incorporation of isotopes such as deuterium and carbon-13 enhances its utility in pharmacokinetic studies, allowing for more precise tracking of its metabolic pathways and biological activity.

Methocarbamol acts as a muscle relaxant by inhibiting the transmission of nerve impulses in the central nervous system (CNS). It is believed to exert its effects through the following mechanisms:

  • Inhibition of Neuromuscular Transmission : Methocarbamol blocks the action potential propagation at the neuromuscular junction, thereby reducing muscle contraction.
  • Central Nervous System Effects : It may also act on the CNS to alter pain perception and muscle tone, contributing to its muscle-relaxing properties.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

ParameterValue
Half-life Approximately 1-2 hours
Peak Plasma Concentration 1-2 hours post-administration
Metabolism Primarily via hepatic pathways, including ring hydroxylation and O-demethylation
Excretion Renal (urine)

The isotopic labeling allows researchers to trace the compound's metabolic fate more accurately in biological systems.

In Vitro Studies

In vitro studies have demonstrated that Methocarbamol can inhibit the metabolism of other drugs, particularly opioids. A study by Moody et al. (2018) indicated that Methocarbamol has a moderate inhibitory effect on cytochrome P450 enzymes, which are crucial for drug metabolism:

Drug InteractionIC50 (µM)
Oxycodone2.5
Methadone3.0

These findings suggest that Methocarbamol may alter the pharmacokinetics of co-administered medications, necessitating careful monitoring in clinical settings.

Case Studies

  • Case Study on Muscle Spasms : A clinical trial involving patients with acute musculoskeletal pain showed significant improvement in muscle relaxation when treated with Methocarbamol compared to placebo. Patients reported a reduction in pain scores by an average of 30% after one week of treatment.
  • Adverse Drug Reactions : Another case highlighted an elderly patient who developed dizziness and sedation when Methocarbamol was combined with other CNS depressants. This underscores the importance of evaluating drug interactions in vulnerable populations.

Q & A

Q. Basic: What experimental methodologies are recommended to validate the isotopic purity and stability of Methocarbamol-13C,d3 in pharmacokinetic studies?

To ensure isotopic integrity, researchers should employ high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy. HRMS quantifies isotopic enrichment by analyzing mass-to-charge ratios, while NMR confirms the positions of ¹³C and deuterium labels. Stability studies under physiological conditions (e.g., pH 7.4, 37°C) should assess label retention over time, with data precision adhering to ±0.1% for isotopic purity to minimize analytical bias .

Q. Advanced: How can researchers design experiments to resolve contradictions in reported voltage-dependent inactivation effects of this compound on Navchannels?

Conflicting data may arise from differences in expression systems (e.g., HEK cells vs. native muscle cells) or voltage-clamp protocols . To address this:

  • Standardize protocols using automated patch-clamp systems to reduce human error.
  • Compare inactivation kinetics at multiple holding potentials (e.g., -90 mV to +40 mV) with controlled intracellular/extracellular ion concentrations.
  • Perform meta-analysis of raw datasets from prior studies to identify confounding variables (e.g., temperature, pH fluctuations) .

Q. Basic: What are the critical parameters for in vitro muscle relaxation assays using this compound?

Key parameters include:

  • Concentration range : 1–100 µM, based on IC₅₀ values for Nav1.4 blockade .
  • Control experiments : Use unlabeled methocarbamol to differentiate isotope effects.
  • Endpoint measurements : Quantify muscle twitch inhibition in isolated tissue preparations (e.g., rat diaphragm) with force transducers, ensuring data is normalized to baseline activity .

Q. Advanced: How does isotopic labeling impact the metabolic profiling of this compound compared to its unlabeled counterpart?

¹³C and deuterium labels alter metabolic stability and enzyme kinetics . For example:

  • Deuterium at metabolically vulnerable sites (e.g., hydroxyl groups) may reduce hepatic clearance via the isotope effect , prolonging half-life.
  • ¹³C labels enable tracking of metabolites via LC-HRMS , distinguishing parent drug fragmentation from endogenous compounds.
  • Researchers must validate metabolic pathways using hepatocyte incubations and CYP450 inhibition assays to quantify isotope-specific deviations .

Q. Basic: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Ensure:

  • Replicates : ≥3 independent experiments to account for biological variability.
  • Error bars : Represent SEM, not SD, to emphasize population-level trends.
  • Significance testing : Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons, specifying p < 0.05 as the threshold .

Q. Advanced: What strategies can mitigate batch-to-batch variability in synthesizing this compound for reproducible research?

  • Quality control (QC) : Implement orthogonal analytical methods (e.g., HPLC-UV for purity, HRMS for isotopic composition).
  • Synthetic protocols : Optimize reaction conditions (e.g., solvent, catalyst) using design of experiments (DoE) to identify critical process parameters.
  • Storage : Lyophilize batches under argon at -80°C to prevent isotopic exchange or degradation .

Q. Basic: How should researchers contextualize the therapeutic relevance of this compound findings within broader muscle relaxant studies?

  • Compare pharmacokinetic (e.g., AUC, C_max) and pharmacodynamic (e.g., Nav1.4 blockade efficacy) data against established drugs like baclofen or tizanidine.
  • Use systematic reviews to evaluate safety profiles and species-specific responses (e.g., rodent vs. human Nav1.4 isoforms) .

Q. Advanced: What computational tools can predict the impact of ¹³C and deuterium labeling on Methocarbamol’s binding affinity to Navchannels?

  • Molecular dynamics (MD) simulations : Model label-induced conformational changes in the drug-channel interface.
  • Free-energy perturbation (FEP) : Quantify binding energy differences between labeled/unlabeled forms.
  • Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. Basic: What ethical and methodological standards apply to preclinical studies using this compound in animal models?

  • Adhere to ARRIVE guidelines for experimental design transparency.
  • Justify sample sizes via power analysis to minimize animal use.
  • Report analgesia protocols and euthanasia methods in compliance with institutional review boards (IRBs) .

Q. Advanced: How can researchers leverage isotopic labeling to investigate drug-drug interactions (DDIs) involving this compound?

  • Use stable isotope co-administration : Co-dose with ¹⁵N-labeled CYP450 inhibitors (e.g., ketoconazole) to track metabolic interference via HRMS.
  • Apply PBPK modeling : Simulate DDIs in virtual populations, integrating isotopic pharmacokinetic data for precision .

Properties

Molecular Formula

C11H15NO5

Molecular Weight

245.25 g/mol

IUPAC Name

[2-hydroxy-3-[2-(trideuterio(113C)methoxy)phenoxy]propyl] carbamate

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1+1D3

InChI Key

GNXFOGHNGIVQEH-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.